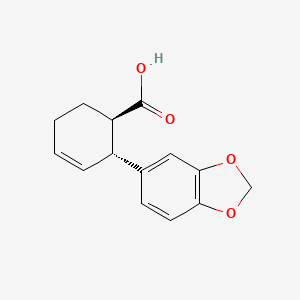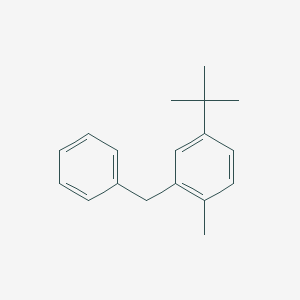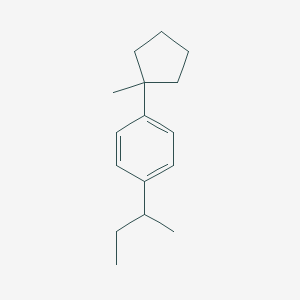
(1R,2R)-2-(2H-1,3-Benzodioxol-5-yl)cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(2H-1,3-Benzodioxol-5-yl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring fused to a cyclohexene carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2H-1,3-Benzodioxol-5-yl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(2H-1,3-Benzodioxol-5-yl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1R,2R)-2-(2H-1,3-Benzodioxol-5-yl)cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which (1R,2R)-2-(2H-1,3-Benzodioxol-5-yl)cyclohex-3-ene-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, influencing various biochemical pathways. The cyclohexene carboxylic acid moiety may also play a role in binding to target molecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(2H-1,3-Benzodioxol-5-yl)cyclohexane-1-carboxylic acid: Similar structure but lacks the double bond in the cyclohexene ring.
(1R,2R)-2-(2H-1,3-Benzodioxol-5-yl)cyclohex-3-ene-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness
(1R,2R)-2-(2H-1,3-Benzodioxol-5-yl)cyclohex-3-ene-1-carboxylic acid is unique due to the presence of both the benzodioxole ring and the cyclohexene carboxylic acid moiety. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
62333-99-7 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(1R,2R)-2-(1,3-benzodioxol-5-yl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c15-14(16)11-4-2-1-3-10(11)9-5-6-12-13(7-9)18-8-17-12/h1,3,5-7,10-11H,2,4,8H2,(H,15,16)/t10-,11+/m0/s1 |
InChI Key |
AEKYTRVJDDMNQJ-WDEREUQCSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C=C1)C2=CC3=C(C=C2)OCO3)C(=O)O |
Canonical SMILES |
C1CC(C(C=C1)C2=CC3=C(C=C2)OCO3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2(3H)-Furanone, 3-hexyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14532552.png)
![7-(Hexadecyloxy)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B14532565.png)
![Ethyl hydroxy[(naphthalen-2-yl)sulfanyl]acetate](/img/structure/B14532567.png)


![4-{Formyl[(quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B14532586.png)

![3-Methyl-6,7-dihydro-5H-indeno[5,6-b]thiophene-2-carboxylic acid](/img/structure/B14532592.png)




![3-Amino-4-[(E)-(1-anilino-1,3-dioxobutan-2-yl)diazenyl]benzamide](/img/structure/B14532626.png)

